molecular formula C10H7F3N2O2 B3194879 methyl 4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-2-carboxylate CAS No. 871583-18-5

methyl 4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-2-carboxylate

Cat. No.: B3194879
CAS No.: 871583-18-5
M. Wt: 244.17 g/mol
InChI Key: LEXGZKYPOKHURF-UHFFFAOYSA-N
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Description

Methyl 4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-2-carboxylate (CAS 871583-18-5) is a high-value chemical scaffold for medicinal chemistry and oncology drug discovery research. This compound features the 1H-pyrrolo[3,2-c]pyridine core, which is a prominent pharmacophore in the design of potent kinase inhibitors. The 4-(trifluoromethyl) substituent is a key structural motif known to enhance a compound's metabolic stability, membrane permeability, and binding affinity. This scaffold is of significant interest in the development of targeted cancer therapies. Specifically, derivatives based on the 1H-pyrrolo[3,2-c]pyridine structure have been identified as potent and selective inhibitors of the protein kinase MPS1 (also known as TTK), a crucial component of the spindle assembly checkpoint and a target of interest in oncology due to its overexpression in various human cancers . Research indicates that such inhibitors can stabilize an inactive conformation of MPS1, leading to the disruption of chromosome segregation and cell death in certain cancer types, with PTEN-deficient breast tumor cells showing particular vulnerability . The compound serves as a versatile synthetic intermediate for further functionalization, enabling structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties for potential therapeutic applications . Please be advised: This product is designated For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

methyl 4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O2/c1-17-9(16)7-4-5-6(15-7)2-3-14-8(5)10(11,12)13/h2-4,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEXGZKYPOKHURF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)C=CN=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70653289
Record name Methyl 4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70653289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871583-18-5
Record name Methyl 4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70653289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-2-carboxylate (CAS No. 871583-18-5) is a heterocyclic compound notable for its unique pyrrolopyridine structure. This compound has garnered attention due to its potential biological activities, which are primarily influenced by the trifluoromethyl group attached to its pyrrolopyridine core. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting its pharmacological potential.

  • Molecular Formula : C₁₀H₇F₃N₂O₂
  • Molecular Weight : 244.17 g/mol
  • Density : 1.466 g/cm³
  • Boiling Point : 349.08°C at 760 mmHg

These properties contribute to the compound's stability and reactivity, making it a candidate for further pharmacological investigations.

Antitumor Activity

Research indicates that derivatives of pyrrolo[3,2-c]pyridine structures exhibit significant antitumor properties. For instance, compounds similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. A study reported that certain derivatives showed IC50 values in the low micromolar range against breast cancer cells, suggesting strong antitumor activity .

Antiviral and Antimicrobial Properties

Pyrrolo[3,2-c]pyridine derivatives have also demonstrated antiviral and antimicrobial activities. For example, compounds in this class have been tested against various viral strains and bacteria, showing promising results in inhibiting their growth . The trifluoromethyl group is believed to enhance these activities by increasing the compound's lipophilicity and altering its interaction with biological membranes .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in cell signaling pathways related to cancer progression and immune responses .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly affected by modifications to its structure. Research has shown that:

  • Trifluoromethyl Substitution : The presence of the trifluoromethyl group enhances the compound's potency against certain targets compared to analogs lacking this substitution.
  • Carboxylic Acid Positioning : The positioning of carboxylic acid groups relative to the pyrrolopyridine scaffold is crucial for maintaining activity; compounds with optimal distances between functional groups showed improved inhibitory effects .

Case Studies and Research Findings

A summary of key studies highlighting the biological activity of this compound and related compounds is presented below:

Study ReferenceBiological ActivityFindings
AntitumorDerivatives showed IC50 values in low micromolar range against breast cancer cells.
AntiviralCompounds exhibited significant inhibition of viral replication in vitro.
AntimicrobialDemonstrated potent activity against Staphylococcus aureus with MIC values lower than standard antibiotics.
Structure-Activity RelationshipIdentified critical functional groups influencing biological activity; trifluoromethyl substitution enhanced potency.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally analogous pyrrolopyridine derivatives, focusing on substituent positions, functional groups, and physicochemical properties.

Table 1: Structural and Functional Comparisons

Compound Name Substituent Positions Functional Groups CAS Number Key Properties/Applications
Methyl 4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-2-carboxylate (Target) CF₃ at C4; COOCH₃ at C2 Ester, trifluoromethyl 1260386-52-4* High lipophilicity; drug intermediate
6-(Trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid CF₃ at C6; COOH at C3 Carboxylic acid, trifluoromethyl 1190315-83-3 Potential kinase inhibitor; improved solubility
Methyl 6-chloro-4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylate Cl at C6; OCH₃ at C4; COOCH₃ at C2 Ester, chloro, methoxy Not provided Electron-withdrawing effects; agrochemical lead
Methyl 6-(furan-2-yl)-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate CF₃ at C4; furan at C6 Ester, trifluoromethyl, heteroaromatic 1027511-30-3 Enhanced π-stacking; material science applications
Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate Cl at C6; COOCH₃ at C2 Ester, chloro 1083196-33-1 [3,2-b] isomer; altered binding affinity

*CAS corresponds to the carboxylic acid form; ester form CAS is inferred.

Key Findings:

Substituent Position Effects :

  • Trifluoromethyl at C4 (target) vs. C6 (1190315-83-3): The C4-CF₃ group in the target compound may improve metabolic stability compared to C6 substitution due to reduced steric hindrance in enzymatic pockets .
  • Ring Isomerism : Pyrrolo[3,2-c]pyridine (target) vs. [3,2-b]pyridine (1083196-33-1): The nitrogen positioning alters electronic density, impacting interactions with biological targets like kinases .

Functional Group Impact :

  • Ester vs. Carboxylic Acid : The methyl ester (target) offers synthetic versatility (e.g., hydrolysis to carboxylic acid for prodrug design), whereas the carboxylic acid (1260386-52-4) may enhance water solubility but reduce membrane permeability .
  • Heteroaromatic Additions : Furan substitution at C6 (1027511-30-3) introduces π-stacking capability, favoring material science applications over pharmaceutical uses .

Synthetic Routes :

  • The target compound likely follows a pathway similar to ’s synthesis of methyl 1H-pyrrolo[2′,3′:4,5]furo[3,2-c]pyridine-2-carboxylate, involving cyclization and aromatization steps. However, the trifluoromethyl group necessitates specialized reagents (e.g., CF₃-containing building blocks) .

Q & A

Q. Example ¹H NMR Data (Analogous Compound) :

Proton EnvironmentChemical Shift (δ, ppm)MultiplicityReference
Pyridyl H8.69d (J=8.4 Hz)
Pyrrole H7.57d (J=3.2 Hz)

How can contradictions in biological activity data for this compound be resolved across studies?

Advanced Research Question
Methodological Answer:

  • Standardized Assays : Use cell lines with consistent expression levels of target proteins (e.g., tyrosine kinases) to minimize variability .
  • Isomer Identification : Confirm the substitution pattern (C-4 vs. C-6 trifluoromethyl) via X-ray crystallography, as positional isomers exhibit divergent bioactivities .
  • Meta-Analysis : Cross-reference purity data (e.g., HPLC >95% in vs. 94.77% LCMS in ) to correlate impurities with activity discrepancies.

Which computational methods predict the reactivity of the trifluoromethyl group in this compound?

Advanced Research Question
Methodological Answer:

  • DFT Calculations : Use Gaussian09 with B3LYP/6-311+G(d,p) basis set to model electron-withdrawing effects of -CF₃ on pyrrolopyridine ring electrophilicity .
  • Molecular Dynamics : Simulate solvation effects in DMSO to predict nucleophilic attack sites (e.g., ester hydrolysis under basic conditions) .

How does the trifluoromethyl position (C-4 vs. C-6) impact physicochemical properties?

Advanced Research Question
Methodological Answer:

  • Steric Effects : C-4 substitution reduces steric hindrance compared to C-6, enhancing binding to planar active sites (e.g., kinase inhibitors) .
  • Lipophilicity : Calculate logP values (e.g., CLogP 2.1 for C-4 vs. 1.8 for C-6) to correlate with membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-2-carboxylate

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